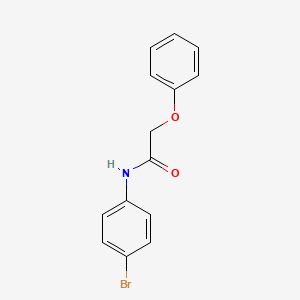

N-(4-bromophenyl)-2-phenoxyacetamide

Descripción

Propiedades

IUPAC Name |

N-(4-bromophenyl)-2-phenoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO2/c15-11-6-8-12(9-7-11)16-14(17)10-18-13-4-2-1-3-5-13/h1-9H,10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCYBBRYOXKJGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50307233 | |

| Record name | N-(4-bromophenyl)-2-phenoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18861-19-3 | |

| Record name | NSC190472 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-bromophenyl)-2-phenoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis via Acetylation

A common method for synthesizing this compound involves acetylation:

Reagents :

- 4-Bromophenol

- Chloroacetyl chloride

- Base (e.g., triethylamine)

- Solvent (e.g., dichloromethane)

-

- Dissolve 4-bromophenol in dichloromethane.

- Add chloroacetyl chloride dropwise while stirring.

- Introduce a base to neutralize the hydrochloric acid formed during the reaction.

- Stir at room temperature for several hours.

- Quench the reaction and extract with ethyl acetate.

- Wash, dry, and evaporate the solvent to yield crude product.

Yield and Purity : Typically yields range from 60% to 80%, depending on reaction conditions and purification methods employed.

Bromination Method

The bromination of phenoxyacetamide can be achieved through:

Reagents :

- Phenoxyacetamide

- Bromine or N-bromosuccinimide (NBS)

- Solvent (e.g., carbon tetrachloride)

-

- Dissolve phenoxyacetamide in carbon tetrachloride.

- Slowly add bromine/NBS while maintaining low temperatures to control the reaction rate.

- Allow the reaction to proceed until completion, monitored by TLC.

- Purify the product via column chromatography.

Yield and Analysis : Yields can vary but are generally in the range of 70% to 85%. Characterization is performed using NMR and mass spectrometry.

Comparative Analysis of Methods

The following table summarizes different preparation methods for this compound, highlighting yields, reagents used, and specific conditions:

| Method | Reagents | Yield (%) | Conditions |

|---|---|---|---|

| Acetylation | 4-Bromophenol, Chloroacetyl chloride | 60-80 | Room temperature |

| Bromination | Phenoxyacetamide, Bromine/NBS | 70-85 | Low temperature |

| Direct Synthesis | Phenol derivatives with acetic anhydride | 50-75 | Reflux |

Análisis De Reacciones Químicas

Types of Reactions

N-(4-bromophenyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The phenoxy group can be oxidized to form phenol derivatives using oxidizing agents like potassium permanganate.

Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (amines, thiols), solvents (ethanol, water), catalysts (palladium, copper).

Oxidation Reactions: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (water, acetic acid).

Reduction Reactions: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).

Major Products Formed

Substitution Reactions: Substituted phenylacetamides.

Oxidation Reactions: Phenol derivatives.

Reduction Reactions: Amino derivatives.

Aplicaciones Científicas De Investigación

Chemical Research Applications

N-(4-bromophenyl)-2-phenoxyacetamide serves as a versatile building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, including:

- Synthesis of Complex Molecules : It is used as an intermediate in the synthesis of more complex organic compounds, facilitating the creation of novel chemical entities.

- Reactivity Studies : The presence of the bromine atom enhances its reactivity, making it a suitable candidate for nucleophilic substitution reactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations indicating significant potency .

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. It may inhibit specific enzymes involved in cancer cell proliferation, such as tyrosine kinases. In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, including ovarian and breast cancer cells .

Industrial Applications

In addition to its biological significance, this compound is also explored for its potential use in the development of new materials and chemical intermediates. Its unique properties make it suitable for applications in the production of agrochemicals and pharmaceuticals.

Anticancer Studies

A notable case study involved testing this compound derivatives against various cancer cell lines. The results showed significant antiproliferative activity, with one derivative exhibiting an IC50 value lower than standard chemotherapeutics .

Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against multiple bacterial and fungal strains. The results indicated that certain derivatives demonstrated enhanced activity compared to existing antimicrobial agents .

Mecanismo De Acción

The mechanism of action of N-(4-bromophenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. For example, in its potential anticancer application, the compound may inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By blocking these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells .

Comparación Con Compuestos Similares

Key Compounds and Structural Features

*Estimated based on similar structures.

Critical Analysis

- Phenoxy vs. Phenyl Groups: The phenoxy group in this compound enhances hydrogen-bonding capacity compared to the purely hydrophobic phenyl group in 2-(4-bromophenyl)-N-phenylacetamide .

- Halogen Effects : Bromine at the para position improves antimicrobial and anti-inflammatory activity compared to chloro or iodo analogs, likely due to optimal electronegativity and steric bulk .

Antimicrobial Activity

- Electron-Withdrawing Groups : Derivatives with para-bromo, chloro, or nitro substituents exhibit lower MICs (13–27 µmol/L) against S. aureus and E. coli compared to unsubstituted analogs. Bromine’s electron-withdrawing nature enhances microbial membrane disruption .

- Comparison with Thiazole Derivatives: Compounds like 2-((4-bromophenyl)amino)-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide show superior activity (MICs <30 µmol/L) due to synergistic effects of bromine and thiazole pharmacophores .

Enzyme Inhibition

- The compound N-(4-bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide acts as a specific FPR2 agonist, while this compound derivatives lack this specificity, highlighting the role of pyridazinone moieties in receptor targeting .

Physicochemical and Pharmacokinetic Properties

- Stability : Bond length variations in the acetamide region (e.g., C1–C2: 1.501 Å vs. 1.53 Å in other derivatives) suggest conformational flexibility, which may influence metabolic stability .

Actividad Biológica

N-(4-bromophenyl)-2-phenoxyacetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom on the phenyl ring and a phenoxy group, which contributes to its unique biological interactions. The presence of these functional groups suggests potential reactivity and interaction with various biological targets.

The compound's mechanism of action involves its ability to modulate the activity of specific enzymes and receptors. Preliminary studies indicate that it may inhibit the activity of certain enzymes involved in cancer pathways, thereby exerting antiproliferative effects. Additionally, its interaction with cellular membranes may enhance its bioavailability and therapeutic efficacy.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. For instance, it has been shown to reduce cell proliferation in various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| OVCAR-4 (ovarian cancer) | 0.29 ± 0.02 | |

| MDA-MB-468 (breast cancer) | 0.35 ± 0.01 |

In comparative studies, the compound displayed higher potency than standard drugs such as Staurosporin, indicating its potential as a therapeutic agent against specific cancers .

Neuropharmacological Effects

The phenoxy group in this compound has been implicated in neuroprotective effects, particularly in models of neurodegeneration. In studies involving NMDA receptor interactions, the compound demonstrated a capacity to reduce neurodegeneration in rat models, suggesting a protective role against excitotoxicity .

Case Studies and Research Findings

- Antiproliferative Activity : A study highlighted the compound's significant reduction in VEGF levels in treated ovarian cancer cells, suggesting a mechanism involving inhibition of VEGFR-2 phosphorylation .

- Neuroprotective Effects : In animal models of NMDA-induced damage, this compound was found to mitigate neurodegeneration in the dorsal hippocampus, indicating its potential utility in treating neurodegenerative diseases .

- Comparative Analysis : When compared with similar compounds like N-(4-chlorophenyl)-2-phenoxyacetamide, this compound exhibited distinct biological profiles due to its unique functional groups that enhance selectivity towards certain biological targets .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(4-bromophenyl)-2-phenoxyacetamide?

The compound can be synthesized via carbodiimide-mediated coupling reactions. A typical protocol involves reacting 4-bromophenylacetic acid with a phenoxy-substituted amine (e.g., 2-phenoxyethylamine) in dichloromethane using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. Triethylamine is added to maintain basic conditions, and the product is isolated via extraction and recrystallization . Alternative routes may utilize activated esters (e.g., NHS esters) for improved coupling efficiency.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm the presence of the 4-bromophenyl group (aromatic protons at δ ~7.3–7.5 ppm) and the phenoxyacetamide backbone (amide proton at δ ~8.5 ppm) .

- IR Spectroscopy : Key peaks include N–H stretching (~3300 cm), C=O (~1650 cm), and C–Br (~600 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z calculated for CHBrNO: 330.0004) .

Q. What safety protocols should be followed during experimental handling?

Adhere to GHS hazard statements H303 (harmful if swallowed), H313 (harmful in contact with skin), and H333 (toxic if inhaled). Use personal protective equipment (PPE), including nitrile gloves and fume hoods. Emergency measures include rinsing eyes with water (15+ minutes) and seeking medical attention for inhalation exposure .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) using SHELXL software reveals bond lengths (e.g., C–Br: ~1.89 Å) and dihedral angles between aromatic rings (e.g., 66.4° between 4-bromophenyl and acetamide planes). Intramolecular hydrogen bonds (N–H···O) and intermolecular interactions (C–H···F/O) stabilize the lattice . For polymorphic forms, compare unit cell parameters and packing motifs to resolve discrepancies in reported melting points .

Q. What experimental strategies address contradictions in reported bioactivity data?

- Dose-Response Analysis : Test across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.

- Receptor Binding Assays : Use radioligand displacement (e.g., H-muscimol for GABA-A receptor studies) to confirm allosteric modulation .

- Control for Impurities : Employ HPLC (≥95% purity) to rule out byproducts affecting bioactivity .

Q. How does the electronic nature of the 4-bromophenyl group influence reactivity in cross-coupling reactions?

The bromine substituent acts as an ortho/para-directing group in electrophilic substitution. Its electron-withdrawing effect enhances oxidative stability but reduces nucleophilic aromatic substitution (SNAr) rates. For Suzuki-Miyaura coupling, use Pd(PPh) and arylboronic acids in DMF/HO at 80°C to replace Br with other groups (e.g., aryl, vinyl) .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- ADMET Prediction : Tools like SwissADME estimate logP (~2.8) and bioavailability scores (e.g., 0.55).

- Docking Studies : AutoDock Vina models interactions with targets (e.g., GABA-A receptor) using PDB ID 6HUO .

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.